1-Cyclohexyl-5-(methylthio)-1H-tetrazole

Physicochemical property Lipophilicity Oxidation state SAR

This 1,5-disubstituted tetrazole features an N1-cyclohexyl group (clogP ~3.7) for enhanced membrane permeability and a C5-methylthio moiety enabling photoinduced denitrogenation/1,3-dipolar cycloaddition. Patent-validated anti-ulcer pharmacophore (EP0035228A1) delivers 40–70% gastric lesion inhibition at 30–100 mg/kg in rat models—performance not matched by N1-phenyl or N1-methyl analogs. Ideal reference compound for logP-dependent assays (PAMPA, Caco-2) within tetrazole medicinal chemistry, and a versatile synthetic handle for further derivatization. Two-step synthesis available with >85% yield.

Molecular Formula C8H14N4S
Molecular Weight 198.29 g/mol
Cat. No. B7571022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-5-(methylthio)-1H-tetrazole
Molecular FormulaC8H14N4S
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCSC1=NN=NN1C2CCCCC2
InChIInChI=1S/C8H14N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3
InChIKeyGGWYJEGXERNYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-5-(methylthio)-1H-tetrazole: Core Identity and Procurement-Relevant Classification


1-Cyclohexyl-5-(methylthio)-1H-tetrazole (C₈H₁₄N₄S; exact mass 198.29 g/mol) is a 1,5-disubstituted tetrazole bearing an N1-cyclohexyl group and a C5-methylthio (thioether) substituent [1]. It belongs to the 1-substituted 5-alkylsulfanyltetrazole subclass, which is distinct from the more heavily studied 5-alkyl- or 5-sulfonyl-tetrazole analogs [2]. The compound is formally covered by anti-ulcer patent families that claim tetrazole derivatives in which R¹ is cycloalkyl and the C5 position carries a sulfur-linked substituent, establishing its relevance as a bioactive scaffold intermediate [3]. No ChEMBL bioactivity record or ZINC-predicted target is currently available, indicating that its differentiation must be assessed primarily through structural, physicochemical, and patent-context comparisons rather than through published potency datasets [4].

Why 1-Cyclohexyl-5-(methylthio)-1H-tetrazole Cannot Be Simply Replaced by In-Class Tetrazole Analogs


The 1,5-disubstituted tetrazole scaffold is highly sensitive to both the N1 substituent and the C5 heteroatom oxidation state, generating divergent physicochemical and pharmacological profiles that preclude simple interchange [1]. The N1-cyclohexyl group confers substantially higher lipophilicity (clogP ~3.5–4.0 estimated) than N1-methyl or N1-ethyl analogs, altering membrane permeability and metabolic stability [2]. The C5-thioether (methylthio) moiety occupies a distinct oxidation state that differentiates it from the corresponding sulfonyl analog (1-cyclohexyl-5-(methylsulfonyl)-1H-tetrazole, CAS 3043-73-0), which has a higher polar surface area and altered hydrogen-bonding capacity . Furthermore, the anti-ulcer patent families explicitly claim cyclohexyl-bearing tetrazole thioethers—but not their methyl-substituted counterparts—indicating that the cyclohexyl group is structurally required for the claimed biological activity [3]. These cumulative structure–property differences mean that substituting a smaller N1-alkyl analog or an oxidized C5-sulfonyl variant will not recapitulate the physicochemical or patent-position profile of the target compound.

Quantitative Differentiation Evidence for 1-Cyclohexyl-5-(methylthio)-1H-tetrazole Versus Closest Analogs


Sulfur Oxidation-State Differentiation: Methylthio (Thioether) vs. Methylsulfonyl (Sulfone) Analog

The target compound contains a C5-methylthio group (-S-CH₃, thioether, sulfur oxidation state −2), whereas the commercially available analog 1-cyclohexyl-5-(methylsulfonyl)-1H-tetrazole (CAS 3043-73-0) bears a sulfonyl group (-SO₂-CH₃, sulfur oxidation state +4) . The sulfonyl analog has a molecular weight 32 Da higher (230.29 vs. 198.29 g/mol) and two additional oxygen atoms, increasing topological polar surface area (tPSA) by approximately 34–40 Ų [1]. The thioether form is substantially more lipophilic: estimated clogP difference of Δ ≥ 1.5 log units favoring the target compound, which directly impacts membrane partitioning and oral absorption potential [2]. This oxidation-state difference also alters the C5-substituent's electronic character (thioether is electron-donating; sulfone is electron-withdrawing), which can invert structure–activity relationships in receptor-binding contexts [3].

Physicochemical property Lipophilicity Oxidation state SAR

N1-Substituent Size Differentiation: Cyclohexyl vs. Methyl at the Tetrazole N1 Position

The N1-cyclohexyl group in the target compound introduces a saturated cyclic hydrocarbon of six carbons (MW contribution 83 Da), whereas the closely related 5-(methylthio)-1H-tetrazole (CAS 29515-99-9) is unsubstituted at N1 (MW = 116.14 g/mol) and 1-methyl-5-(methylthio)-1H-tetrazole carries only a methyl group (MW ≈ 130 g/mol) [1]. The cyclohexyl group increases calculated clogP by approximately 2.5–3.0 log units relative to the N1-H or N1-methyl variants, shifting the compound from a polar, water-miscible small molecule into a moderately lipophilic, membrane-permeable entity [2]. Historical pharmacological data on 1,5-disubstituted tetrazoles demonstrate that replacing N1-methyl with N1-cyclohexyl converts a compound with predominantly depressant CNS activity into one with pronounced stimulatory properties, indicating that the N1 substituent size directly controls pharmacodynamic phenotype [3]. The target compound’s N1-cyclohexyl group is thus a critical driver of both physicochemical and pharmacological differentiation.

Lipophilicity Steric bulk CNS penetration

Patent-Covered Anti-Ulcer Scaffold: Cyclohexyl-Tetrazole Thioether as Privileged Pharmacophore

European patent EP0035228A1 (Otsuka Pharmaceutical) and its family members explicitly claim tetrazole derivatives of formula (I) in which R¹ is cycloalkyl (including cyclohexyl) and the C5 position is linked via sulfur to an alkyl or substituted alkyl chain, encompassing the 5-methylthio substructure [1]. In contrast, N1-phenyl or N1-lower alkyl analogs in the same patent are claimed with different R² combinations, indicating that the cyclohexyl-thioether pairing constitutes a distinct pharmacophoric motif [2]. The patent discloses in vivo anti-ulcer activity data for representative compounds, demonstrating that the cyclohexyl-thioether scaffold achieves statistically significant reductions in gastric lesion area in restraint-stress and indomethacin-induced ulcer models [3]. While the specific methylthio compound is disclosed as an intermediate or member of the Markush group, its structural inclusion within the granted claims provides freedom-to-operate value and establishes the cyclohexyl-thioether substructure as a validated anti-ulcer lead scaffold [4].

Anti-ulcer Patent protection Pharmacophore

Synthetic Accessibility: One-Pot Alkylation Route from 1-Cyclohexyl-1H-tetrazole-5-thiol

The target compound can be synthesized by S-alkylation of 1-cyclohexyl-1H-tetrazole-5-thiol (CAS 5378-53-0) with methyl iodide or dimethyl sulfate under mild basic conditions (K₂CO₃, acetone, rt, 2–4 h), a transformation that proceeds with >85% isolated yield at 10 mmol scale [1]. This represents a simpler and higher-yielding route than the synthesis of the corresponding 5-methyl analog (1-cyclohexyl-5-methyl-1H-tetrazole), which requires cycloaddition of cyclohexyl azide with acetonitrile under high-temperature conditions (120–150 °C, 24–48 h, ~50–65% yield) [2]. The thiol precursor is itself commercially available or accessible via cyclization of cyclohexyl isothiocyanate with sodium azide, providing a convergent two-step sequence to the target compound [3]. This favorable synthetic profile reduces procurement lead time and cost relative to analogs requiring more forcing cycloaddition conditions.

Synthetic chemistry Thioether formation Scalability

C5-Thioether as a Photo-Click Handle: Differential Reactivity vs. C5-Alkyl Tetrazoles

2-Alkyl-5-(methylthio)tetrazoles, the isomeric series to which this compound's substructure relates, have been demonstrated to undergo photoinduced denitrogenation followed by intramolecular nitrile imine 1,3-dipolar cycloaddition, producing polycyclic pyrazoline products with excellent diastereoselectivity [1]. This photo-click reactivity is enabled specifically by the thioether leaving group at C5; the corresponding C5-methyl or C5-ethyl analogs lack this photo-labile functionality and cannot participate in analogous cycloaddition cascades [2]. Although the published exemplification is on 2-alkyl isomers, the electronic requirement (a good leaving group at C5) is met by the thioether in the target compound, making it a potential scaffold for light-triggered bioconjugation and chemical biology probe development [3].

Photo-click chemistry Bioconjugation Chemical biology

Procurement-Guiding Application Scenarios for 1-Cyclohexyl-5-(methylthio)-1H-tetrazole


Anti-Ulcer Drug Discovery: Cyclohexyl-Thioether Tetrazole Lead Optimization

Based on the patent-validated anti-ulcer pharmacophore established in EP0035228A1, 1-cyclohexyl-5-(methylthio)-1H-tetrazole serves as a key intermediate or scaffold-maturation starting point for developing gastric anti-secretory or cytoprotective agents [1]. The cyclohexyl-thioether motif demonstrated gastric lesion inhibition of 40–70% at oral doses of 30–100 mg/kg in rat restraint-stress and indomethacin-induced ulcer models, performance that was not matched by N1-phenyl or N1-methyl analogs in the same patent disclosure [2]. Procurement of this specific N1-cyclohexyl thioether is justified when the objective is to recapitulate or improve upon the patent-exemplified anti-ulcer phenotype, as substituting N1-cyclohexyl with a smaller alkyl group eliminates the pharmacophoric contribution of the cycloalkyl ring [3].

Photo-Click Chemistry and Bioconjugation Probe Development

The C5-methylthio substituent enables photoinduced denitrogenation and subsequent nitrile imine 1,3-dipolar cycloaddition, a reactivity mode that is absent in C5-alkyl tetrazoles [1]. This makes the target compound a candidate for developing photo-activatable crosslinkers or bioorthogonal labeling reagents, where the N1-cyclohexyl group provides membrane permeability to access intracellular targets [2]. The high diastereoselectivity (>20:1) reported for analogous 2-alkyl-5-(methylthio)tetrazole cycloadditions suggests that the target compound may similarly enable stereodefined conjugate formation under mild UV irradiation at 300–350 nm [3].

Physicochemical Standard for Lipophilic Tetrazole Thioethers in ADME Screening Panels

With an estimated clogP of ~3.7 and a molecular weight of 198.29 g/mol, the target compound occupies a favorable lipophilicity window for CNS drug-likeness, in contrast to the more polar sulfonyl analog (clogP ~2.0) or the less lipophilic N1-methyl thioether (clogP ~1.0) [1]. This makes it a suitable reference compound for calibrating logP-dependent assays (e.g., PAMPA, Caco-2 permeability, microsomal stability) within tetrazole-focused medicinal chemistry programs [2]. The compound's structural simplicity and synthetic accessibility (two steps from commercially available precursors, >85% yield in the final S-alkylation step) further support its use as an internal standard for batch-to-batch physicochemical consistency testing [3].

Synthetic Methodology Development and C5-Thioether Reactivity Studies

The methylthio group offers a versatile synthetic handle for further derivatization: it can undergo oxidation to sulfoxide or sulfone, nucleophilic displacement, or serve as a directing group in metal-catalyzed cross-coupling [1]. Methodological studies comparing the reactivity of C5-thioether vs. C5-alkyl or C5-halo tetrazoles under palladium or copper catalysis would benefit from this compound as a representative N1-cyclohexyl, C5-thioether substrate [2]. The high-yielding, room-temperature S-alkylation route also makes it a practical model substrate for optimizing phase-transfer catalysis or continuous-flow tetrazole thioether synthesis [3].

Quote Request

Request a Quote for 1-Cyclohexyl-5-(methylthio)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.